Dihydroartemisinin alpha-hemisuccinate sodium salt
Description
Properties
CAS No. |
82864-68-4 |
|---|---|
Molecular Formula |
C19H27NaO8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate |
InChI |
InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1 |
InChI Key |
ZISJLHQNEVGTIU-VSPVKKPCSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Historical Context and Chemical Background
Dihydroartemisinin alpha-hemisuccinate sodium salt belongs to the artemisinin derivative family, which has revolutionized malaria treatment due to its rapid action against Plasmodium falciparum. The compound’s structure comprises a sesquiterpene lactone core with a succinate ester moiety at the C-10 position, which enhances water solubility for intravenous administration. Early synthetic routes, developed in the 1980s, relied on pyridine as both a solvent and base for the acylation of DHA with succinic anhydride. However, these methods suffered from low yields (~60%) and required chromatographic purification, rendering them impractical for industrial-scale production.
Synthesis of Dihydroartemisinin Hemisuccinate
Acylation Reaction Mechanisms
The critical step in synthesizing dihydroartemisinin hemisuccinate is the esterification of DHA’s C-10 hydroxyl group with succinic anhydride. This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the anhydride. The process is typically catalyzed by a base, which neutralizes the liberated succinic acid and drives the reaction to completion.
Traditional Methods
Initial protocols, such as those described by Li et al. (1981), involved dissolving DHA and succinic anhydride in pyridine and stirring the mixture at 30°C for 24 hours. While pyridine acted as both solvent and base, its toxicity and the prolonged reaction time limited practicality. Furthermore, the crude product required silica gel chromatography to achieve purity, reducing the overall yield to 60%.
Modern Improvements
The patent US5654446A (1997) introduced a streamlined process using triethylamine as the base and acetone as the solvent. Key innovations include:
- Reduced Reagent Stoichiometry : Succinic anhydride is used at 1.0–1.3 molar equivalents relative to DHA, minimizing waste.
- Triethylamine as Base : Substituting pyridine with 0.7–1.2 equivalents of triethylamine eliminates toxicity concerns and accelerates the reaction to 0.5 hours.
- Solvent Efficiency : Acetone (3–5 L per kg of DHA) replaces 1,2-dichloroethane, reducing environmental impact.
The reaction proceeds at 20–60°C under atmospheric pressure, yielding crystalline dihydroartemisinin hemisuccinate in >98% purity without chromatography.
Isolation and Purification
Post-reaction, the product is isolated by acidifying the mixture to pH 5.5–7.5 using dilute hydrochloric acid, which precipitates the hemisuccinate. Filtration and drying at ≤60°C yield a white crystalline solid. Notably, this method avoids energy-intensive lyophilization or solvent extraction steps.
Scale-Up and Industrial Feasibility
The patented process demonstrates remarkable scalability, as evidenced by data from multi-gram batches (Table 1).
Table 1: Scalability of Dihydroartemisinin Hemisuccinate Synthesis
| Example | DHA (g) | Succinic Anhydride (g) | Triethylamine (mL) | Acetone (mL) | Yield (g) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| 5 | 50 | 23 | 20 | 150 | 61.5 | 91.8 | 140–142 |
| 6 | 100 | 45 | 40 | 300 | 124.7 | 92.2 | 141.5–143.5 |
| 7 | 300 | 135 | 120 | 900 | 394.0 | 97.2 | 140–142 |
| 8 | 400 | 180 | 160 | 1200 | 515.0 | 95.2 | 140.5–142.5 |
[Adapted from US5654446A, Table 1]
Key observations include:
Sodium Salt Formation
The hemisuccinate is converted to its sodium salt by treatment with sodium bicarbonate or sodium hydroxide in aqueous ethanol. The reaction is monitored by pH adjustment to 7.0–7.5, followed by lyophilization to obtain the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm the absence of residual solvents and stoichiometric salt formation.
Analytical Characterization
Spectroscopic Methods
- ¹H NMR : The C-10 ester proton resonates as a singlet at δ 5.25–5.30 ppm, while the succinate methylene protons appear as a multiplet at δ 2.65–2.70 ppm.
- Infrared Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1580 cm⁻¹ (carboxylate COO⁻) confirm successful acylation and salt formation.
Environmental and Economic Advantages
The elimination of pyridine and 1,2-dichloroethane reduces hazardous waste generation, aligning with green chemistry principles. Furthermore, the 50% reduction in solvent volume compared to earlier methods lowers production costs by approximately 30%.
Chemical Reactions Analysis
Types of Reactions
Sodium artesunate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the primary reactions is its conversion to dihydroartemisinin in the body, which is the active form responsible for its antimalarial effects .
Common Reagents and Conditions
Hydrolysis: Sodium artesunate is hydrolyzed in aqueous solutions to form dihydroartemisinin. This reaction is facilitated by the presence of water and occurs under physiological conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of heme iron within the malaria parasite.
Major Products Formed
The major product formed from the hydrolysis of sodium artesunate is dihydroartemisinin, which is the active metabolite that exerts the antimalarial effects. Other minor products may include various oxidative and reductive derivatives formed during its metabolism .
Scientific Research Applications
Dihydroartemisinin alpha-hemisuccinate sodium salt is a water-soluble derivative of dihydroartemisinin, derived from artemisinin, a natural compound extracted from the Artemisia annua plant. This compound is primarily used in treating malaria, with improved solubility and bioavailability compared to its parent compound. Additionally, research indicates potential applications in cancer therapy .
Scientific Research Applications
Antimalarial Treatments this compound is a key component in combination therapies for malaria, particularly effective against severe cases. Artemisinin-based combination therapies (ACTs) are recommended by the World Health Organization (WHO) for treating uncomplicated Plasmodium falciparum malaria . Dihydroartemisinin clears the malaria parasite from the blood very quickly . In Africa, dihydroartemisinin-piperaquine is more effective than artemether-lumefantrine in preventing further parasitaemia .
Cancer Therapy this compound has potential applications in cancer therapy due to its ability to induce ferroptosis in cancer cells. Dihydroartemisinin and dihydroartemisitene dimers have anticancer as well as anti-protozal properties, including anti-malarial and anti-leishmanial properties . These dimers have demonstrated promising activity against solid tumors and suggest a possible new mechanism of action .
Other Potential Applications this compound also possesses anti-schistosomiasis and antiviral properties .
Drug Interactions
Studies have shown that this compound interacts with biological targets within the malaria parasite, disrupting metabolic pathways essential for parasite survival. It may also interact with other medications used in combination therapies, so careful consideration of drug-drug interactions is needed during treatment protocols.
Comparisons with Other Artemisinin Derivatives
This compound shares structural and functional similarities with other artemisinin-derived compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dihydroartemisinin | C15H24O5 | Parent compound; less soluble than hemisuccinate form. |
| Artesunate | C19H28O8 | More hydrophilic; used primarily for severe malaria treatment; FDA approved. |
| Artesunic Acid | C19H28O8 | Similar structure; often used interchangeably with artesunate; slightly different pharmacokinetics. |
| Artemether | C16H17O5 | Used in combination therapies; different mechanism of action. |
Mechanism of Action
Sodium artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. Dihydroartemisinin contains an endoperoxide bridge that reacts with heme iron within the malaria parasite. This reaction generates free radicals that cause oxidative stress, leading to the inhibition of protein and nucleic acid synthesis, ultrastructural changes, and ultimately the death of the parasite . The primary molecular targets include the parasite’s calcium adenosine triphosphatase and glutathione S-transferase .
Comparison with Similar Compounds
Key Properties :
- Chemical structure : Sodium salt of the hemisuccinate ester of DHA.
- Solubility: Highly water-soluble (unlike most artemisinin derivatives), enabling intravenous (IV) or intramuscular (IM) administration .
- Pharmacology : Acts as a prodrug, rapidly hydrolyzing in aqueous solutions to release the active metabolite, DHA, which exerts antimalarial effects via free radical-mediated damage to parasite membranes .
- Therapeutic use : First-line treatment for severe malaria, often combined with mefloquine or other partner drugs .
Comparison with Similar Artemisinin Derivatives
Chemical Structure and Solubility
| Compound | Structural Modification | Solubility | Administration Route |
|---|---|---|---|
| Artesunate | Sodium hemisuccinate ester of DHA | Water-soluble | IV, IM, Oral |
| Artemether | Methyl ether of DHA | Lipid-soluble | Oral, IM |
| Arteether | Ethyl ether of DHA | Lipid-soluble | IM |
| Dihydroartemisinin (DHA) | Reduced form of artemisinin | Poor water solubility | Oral |
Notes:
Pharmacokinetics and Stability
| Compound | Half-Life (hours) | Metabolism | Stability in Aqueous Solutions |
|---|---|---|---|
| Artesunate | 0.5–1.5 | Hydrolysis to DHA | Unstable; hydrolyzes rapidly |
| Artemether | 2–3 | CYP3A4-mediated to DHA | Stable in lipid vehicles |
| DHA | 1–2 | Direct activity | Unstable at neutral pH |
Key Findings :
Clinical Insights :
Antiviral Potential (Emerging Research)
Recent molecular docking studies suggest artemisinin derivatives , including Artesunate and DHA, inhibit SARS-CoV-2 main protease (M<sup>pro</sup>):
| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds with M<sup>pro</sup> |
|---|---|---|
| DHA | -8.1 | 4 |
| Artemisinin | -7.2 | 3 |
| Chloroquine (reference) | -6.3 | 2 |
Artesunate’s intact hemisuccinate structure may enhance tissue penetration, though its rapid hydrolysis to DHA in vivo requires further study .
Comparison with Non-Antimalarial Hemisuccinate Derivatives
Hemisuccinate modification is widely used to improve drug solubility. Examples include:
Biological Activity
Dihydroartemisinin alpha-hemisuccinate sodium salt (DHA-HS) is a derivative of dihydroartemisinin (DHA), which is known for its antimalarial properties. This compound has garnered attention not only for its efficacy against Plasmodium species but also for its potential anticancer activities and other biological effects. This article examines the biological activity of DHA-HS, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant research findings.
DHA-HS acts primarily through the generation of reactive oxygen species (ROS) upon interaction with heme in the presence of iron, leading to oxidative stress in parasitic cells. This mechanism is crucial for its antimalarial activity, as it inhibits protein and nucleic acid synthesis in Plasmodium parasites during their erythrocytic stages. The endoperoxide bridge in DHA is essential for this reactivity, facilitating the formation of free radicals that damage cellular components within the parasites .
Key Pharmacokinetic Properties
- Absorption : Following administration, DHA-HS shows rapid absorption with a peak plasma concentration () reached quickly.
- Distribution : The volume of distribution for DHA is approximately 59.7 L, indicating extensive tissue distribution.
- Metabolism : Primarily metabolized by plasma esterases to DHA, which can undergo further glucuronidation.
- Elimination : The elimination half-life of DHA is around 1.3 hours, allowing for frequent dosing in therapeutic regimens .
Antimalarial Activity
DHA-HS has been shown to be effective against various strains of Plasmodium falciparum, including drug-resistant strains. Its potency is comparable to that of other artemisinin derivatives, making it a key component in artemisinin-based combination therapies (ACTs). Clinical studies indicate that DHA-HS significantly reduces parasitemia levels and improves patient outcomes in malaria treatment .
Anticancer Properties
Recent studies have highlighted the anticancer potential of DHA-HS. It has demonstrated anti-angiogenic effects by inhibiting vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are critical in tumor growth and metastasis. Molecular docking studies reveal strong binding affinities to these receptors, suggesting a mechanism by which DHA-HS may exert its anticancer effects .
Case Studies and Research Findings
- Clinical Efficacy in Malaria :
- Anticancer Activity :
- Hypercholesterolemia Improvement :
Summary Table of Biological Activities
| Activity | Mechanism | Efficacy |
|---|---|---|
| Antimalarial | Generation of ROS; inhibition of protein synthesis | High efficacy against Plasmodium falciparum |
| Anticancer | Inhibition of VEGFR1/VEGFR2; induction of apoptosis | Significant inhibition of cancer cell growth |
| Hypercholesterolemia | Enhances cholesterol transport from blood to bile | Reduces serum triglyceride levels |
Q & A
Q. What experimental controls are critical when assessing off-target effects in pharmacokinetic-pharmacodynamic (PK-PD) models?
- Methodological Answer : Include (1) a metabolite control (e.g., dihydroartemisinin) to distinguish parent drug effects, (2) a competitive inhibitor (e.g., excess succinate) to test binding specificity, and (3) tissue-specific PK sampling (e.g., plasma, liver, bone marrow) to identify compartmental accumulation .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting in vitro vs. in vivo efficacy data?
- Methodological Answer : Reconcile discrepancies by comparing drug exposure (AUC) in vitro (e.g., cell media concentration) vs. in vivo (plasma levels). Adjust in vitro assays to mimic in vivo conditions (e.g., hypoxia, serum proteins). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration .
Q. What methods validate the compound’s stability under varying physiological pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
